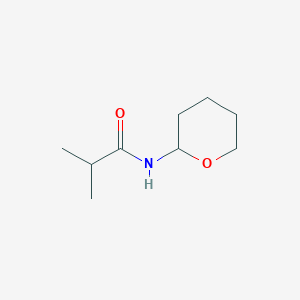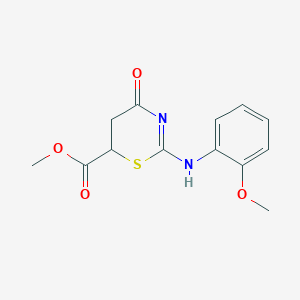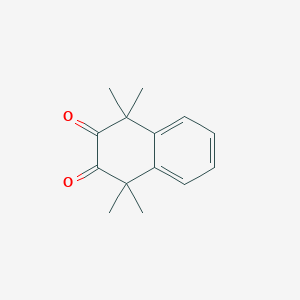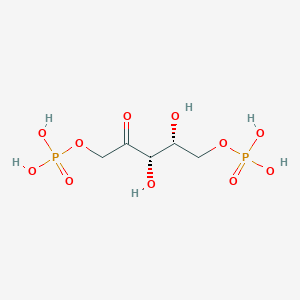![molecular formula C10H15NS B091138 Pyridine, 2-[(tert-butylthio)methyl]- CAS No. 18794-45-1](/img/structure/B91138.png)
Pyridine, 2-[(tert-butylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(tert-butylthio)methyl]- is a chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications. It is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mechanism Of Action
The mechanism of action of pyridine, 2-[(tert-butylthio)methyl]- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. It can also act as a Lewis base due to the presence of the pyridine ring.
Biochemical And Physiological Effects
Pyridine, 2-[(tert-butylthio)methyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antimicrobial activity against various microorganisms. It has also been reported to exhibit cytotoxic activity against cancer cells.
Advantages And Limitations For Lab Experiments
Pyridine, 2-[(tert-butylthio)methyl]- has several advantages for lab experiments. It is readily available, easy to handle, and stable under various conditions. Additionally, it can be easily synthesized using various methods. However, it has some limitations, including its toxicity and potential health hazards. Therefore, it should be handled with care and appropriate safety measures should be taken.
Future Directions
There are several future directions for the research on pyridine, 2-[(tert-butylthio)methyl]-. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the synthesis of this compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights for the development of new drugs and therapies.
Conclusion:
Pyridine, 2-[(tert-butylthio)methyl]- is a unique compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesis Methods
Pyridine, 2-[(tert-butylthio)methyl]- can be synthesized using various methods. One common method is the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This method yields pyridine, 2-[(tert-butylthio)methyl]- in good yield and purity.
Scientific Research Applications
Pyridine, 2-[(tert-butylthio)methyl]- has been extensively used in scientific research due to its unique properties and applications. It is widely used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in various reactions. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
properties
CAS RN |
18794-45-1 |
|---|---|
Product Name |
Pyridine, 2-[(tert-butylthio)methyl]- |
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChI Key |
MUYGHECDSGHWQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)


![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)







